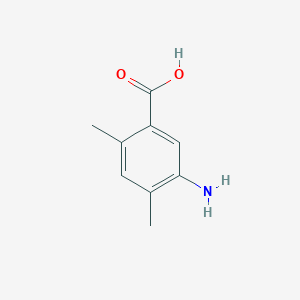

5-Amino-2,4-dimethylbenzoic acid

Vue d'ensemble

Description

Molecular Structure Analysis

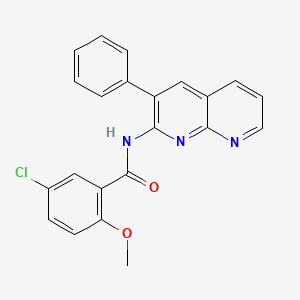

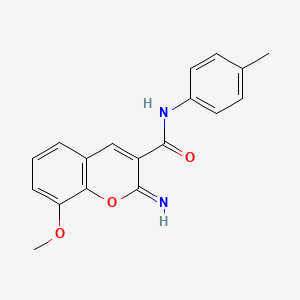

The molecular formula of 5-Amino-2,4-dimethylbenzoic acid is C9H11NO2 . The InChI code is 1S/C9H11NO2/c1-5-3-7(9(11)12)8(10)4-6(5)2/h3-4H,10H2,1-2H3,(H,11,12) .Chemical Reactions Analysis

Amino acids, which 5-Amino-2,4-dimethylbenzoic acid is a derivative of, are known to undergo reactions characteristic of carboxylic acids and amines . The reactivity of these functional groups is particularly important in linking amino acids together to form peptides and proteins .Physical And Chemical Properties Analysis

Amino acids, including 5-Amino-2,4-dimethylbenzoic acid, have high melting points (200-300°C) due to their ionic properties . Their solubility depends on polarity, iso-electric point, the nature of the solvent (pH), and temperature . Amino acids are soluble in water and ethanol (i.e., polar solvents) and insoluble in non-polar solvents like benzene, ether, etc .Applications De Recherche Scientifique

Synthesis and Characterization

The synthesis and characterization of chemical compounds related to 5-Amino-2,4-dimethylbenzoic acid have been a subject of scientific research. For instance, 2-amino-4,5-dimethylbenzoic acid was synthesized from 3,4-dimethyl aniline, with its structure characterized by various spectroscopy methods (Cheng Lin, 2013). Additionally, derivatives of 4-amino-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one have been synthesized and characterized, showing significant dual fluorescence properties (D. Premnath et al., 2017).

Molecular Docking and Anticancer Studies

Molecular docking studies and in vitro anticancer evaluations have been conducted on compounds related to 5-Amino-2,4-dimethylbenzoic acid. For example, a study on fluorescent derivatives of 4-amino-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one evaluated their cytotoxic activity against human cervical cancer cell lines (D. Premnath et al., 2017).

Synthesis for Medical Applications

Research has also been conducted on synthesizing new compounds from derivatives of 5-Amino-2,4-dimethylbenzoic acid for potential medical applications. For instance, poly vinyl alcohol/acrylic acid hydrogels were modified with various amine compounds, including derivatives of this acid, for potential use in medical applications (H. M. Aly & H. L. A. El-Mohdy, 2015).

Spectroscopic Studies

Spectroscopic studies have been carried out on compounds related to 5-Amino-2,4-dimethylbenzoic acid. One study focused on the synthesis and photophysical properties of ethyl 5-(4-dimethylaminophenyl)-3-amino-2,4-dicyanobenzoate in various solvents (M. Józefowicz et al., 2007).

Other Research Applications

Other research applications include studies on the polarographic behavior of arylazo pyrazoles, which involve derivatives of 5-Amino-2,4-dimethylbenzoic acid (L. Ravindranath et al., 1983), and the isolation of novel metabolites from microbial oxidation of dimethylbenzoic acids (S. Schmidt et al., 1994).

Safety and Hazards

The safety data sheet for 5-Amino-2,4-dimethylbenzoic acid suggests that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting it in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation .

Propriétés

IUPAC Name |

5-amino-2,4-dimethylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-5-3-6(2)8(10)4-7(5)9(11)12/h3-4H,10H2,1-2H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPLHGPYPIQETMB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C(=O)O)N)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Amino-2,4-dimethylbenzoic acid | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2,5-dioxo-4-(p-tolyl)-3,4-dihydrofuro[3,4-d]pyrimidin-1(2H,5H,7H)-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2646212.png)

![2-((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B2646224.png)

![7-Cyclopropyl-1,3-dimethyl-5-(pyridin-2-ylmethylsulfanyl)pyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2646227.png)

![2-chloro-N'-methyl-N'-[3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-yl]acetohydrazide](/img/structure/B2646228.png)

![1-[4-[[1-(Difluoromethyl)imidazol-2-yl]methyl]piperazin-1-yl]prop-2-en-1-one](/img/structure/B2646234.png)